
Diethyl 2-oxosuccinate,sodium salt
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Overview
Description
Diethyl oxalacetate sodium salt, also known as sodium diethyl oxaloacetate, is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol . It is commonly used as a reagent in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl oxalacetate sodium salt is typically synthesized by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate . The reaction is carried out under controlled conditions to obtain a free-flowing sodium salt that is easily separable and purified . The reaction conditions involve maintaining a specific temperature range and using stoichiometric amounts of the reactants .
Industrial Production Methods
In industrial settings, the preparation of diethyl oxalacetate sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl oxalacetate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Condensation Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Addition Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions
Common reagents used in reactions with diethyl oxalacetate sodium salt include isatins, malononitrile, hydrazine hydrate, aldehydes, primary amines, and phenylazides . The reactions are typically carried out under mild to moderate conditions, often requiring specific solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving diethyl oxalacetate sodium salt include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives, 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, and 2-nitro-4-fluoro triazole diester .
Scientific Research Applications
Scientific Research Applications
- Preparation of Oxaloacetic Acid Diethyl 2-oxosuccinate sodium salt is utilized in the preparation of oxaloacetic acid .
- Active Pharmaceutical Intermediate It serves as an active pharmaceutical intermediate .
- Synthesis of Pyrimido[4,5-c]pyridazine Derivatives Diethyl 2-oxosuccinate is involved in synthesizing pyrimido[4,5-c]pyridazine derivatives. For example, it reacts with 6-(1-methylhydrazinyl)pyrimidine-2,4-diamine to produce methyl 5,7-diamino-1-methyl-4-oxo-1,4-dihydropyrimido[4,5-c]pyridazine-3-carboxylate .
- Synthesis of 2-Oxoglutarate Derivatives Diethyl 2-oxosuccinate is used in the synthesis of 2-oxoglutarate derivatives . For instance, it reacts with compound 7 to yield methyl 3-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)propanoate . Similarly, it reacts with compound 8 to produce ethyl 2-(7-amino-1-benzyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate .
- Reactions with 5-Aminoisoxazoles Diethyl 2-oxosuccinate is used in reactions with 5-aminoisoxazoles, leading to the synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates .
- Synthesis of Alkoxypyrazoles The sodium salt of diethyl 2-oxosuccinate can be used to synthesize alkoxypyrazoles .
- Spectroscopic Characterization Diethyl 2-cyano-3-oxosuccinate, a related compound, has been characterized using UV, IR, 1H, and 13C NMR spectra to study its keto-enol equilibrium .
Properties
Mechanism of Action
The mechanism of action of diethyl oxalacetate sodium salt involves its role as a reagent in chemical reactions. It acts as a nucleophile or electrophile, depending on the reaction conditions, to facilitate the formation of new chemical bonds . The molecular targets and pathways involved in its reactions are specific to the type of reaction and the reactants used .
Comparison with Similar Compounds
Diethyl oxalacetate sodium salt can be compared with other similar compounds, such as:
Diethyl oxalacetate: Similar in structure but lacks the sodium ion.
Diethyl oxosuccinate sodium salt: Another sodium salt with similar reactivity.
Oxalacetic acid diethyl ester sodium salt: A closely related compound with similar applications.
The uniqueness of diethyl oxalacetate sodium salt lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various chemical syntheses .
Biological Activity
Diethyl 2-oxosuccinate, sodium salt (C8H11NaO5), is a chemical compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including its mechanisms, applications in pharmaceuticals, and relevant case studies.
Diethyl 2-oxosuccinate, sodium salt is synthesized through the reaction of diethyl oxalate with sodium ethoxide. The compound is characterized by its molecular weight of approximately 210.16 g/mol and is slightly soluble in water (1.2 g/L at 25°C) .
Chemical Structure
Property | Value |
---|---|
Molecular Formula | C8H11NaO5 |
Molecular Weight | 210.16 g/mol |
CAS Number | 40876-98-0 |
Solubility | Slightly soluble in water |
Mechanisms of Biological Activity
The biological activity of diethyl 2-oxosuccinate, sodium salt is primarily attributed to its role as an intermediate in various biochemical pathways. It functions as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds .
Key Mechanisms
- Inhibition of Enzymes : Diethyl 2-oxosuccinate has been shown to inhibit certain proteases, which are critical for viral replication .
- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various biologically active compounds, including potential pharmaceuticals .
Applications in Pharmaceuticals
Diethyl 2-oxosuccinate, sodium salt is utilized extensively in pharmaceutical research due to its ability to act as an active pharmaceutical intermediate. It is involved in the synthesis of drugs targeting various diseases, including cancer and viral infections.
Case Studies
-
Antiviral Activity : In a study focusing on the synthesis of compounds with antiviral properties, diethyl 2-oxosuccinate was used to produce derivatives that exhibited significant inhibition against viral cysteine proteases .
Compound pIC50 Value Activity Compound A 7.5 Active Compound B 6.8 Less Active - Cytotoxic Effects : Research demonstrated that derivatives synthesized from diethyl 2-oxosuccinate showed cytotoxic effects against breast cancer cell lines (MCF7). For instance, one derivative exhibited an IC50 value of 12.49 µM, indicating potent activity against cancer cells while being less toxic to normal fibroblast cells .
Comparative Analysis with Similar Compounds
Diethyl 2-oxosuccinate can be compared with other similar compounds to highlight its unique reactivity and biological applications.
Compound | Key Features |
---|---|
Diethyl oxalacetate | Similar structure but lacks sodium ion |
Diethyl oxosuccinate | Another sodium salt with comparable reactivity |
Oxalacetic acid diethyl ester | Related compound with similar applications |
Properties
Molecular Formula |
C8H12NaO5 |
---|---|
Molecular Weight |
211.17 g/mol |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |
InChI Key |
QOVPDFNTAORTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)OCC.[Na] |
Origin of Product |
United States |
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